molecular formula C6H8N4S B114577 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile CAS No. 151291-04-2

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No. B114577
M. Wt: 168.22 g/mol
InChI Key: PBHPVIUZRXBSQN-UHFFFAOYSA-N
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Description

“5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS Number: 151291-04-2 . It has a molecular weight of 168.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Unexpected Pyrazolopyrimidines Formation

  • Research Context : Synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
  • Key Finding : Unexpected formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives was observed during the synthesis process, which indicates potential for novel compound development.
  • Source : Faria et al. (2013) in Tetrahedron Letters and ChemInform Tetrahedron Letters, ChemInform.

Corrosion Inhibition

  • Research Context : Using 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile as a precursor for corrosion inhibitors.
  • Key Finding : Enhanced corrosion inhibition performance was observed in compounds derived from this precursor.
  • Source : Abdel Hameed et al. (2020) in the Journal of Bio- and Tribo-Corrosion Journal of Bio- and Tribo-Corrosion.

Synthesis of Novel Adenosine Analogs

  • Research Context : Chemical modification of 5-amino-1-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole-4-carbonitrile for developing adenosine analogs.
  • Key Finding : Produced compounds showed promising biological activity, indicating potential pharmaceutical applications.
  • Source : Berry et al. (1994) in Nucleosides, Nucleotides & Nucleic Acids Nucleosides, Nucleotides & Nucleic Acids.

One-Pot Synthesis Catalyst

  • Research Context : Development of a one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives.
  • Key Finding : The study indicates a more efficient and eco-friendly synthesis method for these compounds.
  • Source : Poonam and Singh (2019) in Research on Chemical Intermediates Research on Chemical Intermediates.

Corrosion Inhibition Efficiency

  • Research Context : Investigating pyranopyrazole derivatives as corrosion inhibitors.
  • Key Finding : High corrosion inhibition efficiency was found in derivatives of this compound.
  • Source : Yadav et al. (2016) in the Journal of Molecular Liquids Journal of Molecular Liquids.

properties

IUPAC Name

5-amino-1-methyl-3-methylsulfanylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHPVIUZRXBSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

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